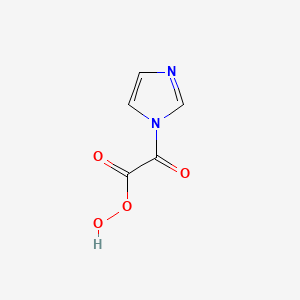
5-Nitro-gamma-tocopherol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-gamma-tocopherol is a derivative of gamma-tocopherol, which is one of the four forms of tocopherols, collectively known as vitamin E. This compound is characterized by the presence of a nitro group at the 5-position of the chromanol ring. It is primarily formed through the nitration of gamma-tocopherol, a process that occurs in both plant and animal tissues. The presence of the nitro group significantly alters the chemical and biological properties of gamma-tocopherol, making this compound a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nitro-gamma-tocopherol can be synthesized in vitro by reacting gamma-tocopherol with nitric oxide radicals. One common method involves incubating gamma-tocopherol with a nitric oxide donor such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) in methanol. The reaction mixture is typically illuminated and maintained at room temperature for about 20 hours to achieve the desired nitration .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar nitration reactions under controlled conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the analysis and quantification of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-gamma-tocopherol primarily undergoes reactions typical of nitro compounds and tocopherols. These include:
Oxidation: The nitro group can be further oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-gamma-tocopherol.
Substitution: Formation of various substituted gamma-tocopherol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitro-gamma-tocopherol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitro groups and tocopherol derivatives.
Biology: Investigated for its role in the regulation and detoxification of reactive nitrogen oxide species in plant and animal tissues.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress-related conditions.
Mécanisme D'action
The mechanism of action of 5-nitro-gamma-tocopherol involves its interaction with reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitro group allows the compound to scavenge these reactive species more effectively than gamma-tocopherol. This scavenging activity helps in reducing oxidative stress and protecting cellular components from damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
Gamma-tocopherol: The parent compound, which lacks the nitro group.
Alpha-tocopherol: Another form of vitamin E with different methylation patterns on the chromanol ring.
Delta-tocopherol: A form of vitamin E with fewer methyl groups compared to gamma-tocopherol.
Uniqueness: 5-Nitro-gamma-tocopherol is unique due to the presence of the nitro group, which enhances its ability to interact with reactive nitrogen and oxygen species. This makes it a more potent antioxidant compared to its parent compound, gamma-tocopherol .
Propriétés
IUPAC Name |
2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXLLWUKIIJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)


![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)



![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)
![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)
